4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid
Overview
Description
4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TFB and has a molecular formula of C12H16F3N2O2.
Scientific Research Applications
1. Synthesis and Analytical Applications
A study by Jones et al. (1996) investigated the synthesis of trifluoromethylazoles, including compounds similar to 4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid. Their research focused on determining the pKa values of these compounds using 19F NMR spectroscopy, which could be useful in measuring pH in biological media. This highlights its potential application in analytical chemistry, particularly in pH measurement.
2. Photochemistry and Nanofluidic Devices
In the field of photochemistry and nanofluidics, Ali et al. (2012) utilized a compound similar to 4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid in the optical gating of synthetic ion channels. This research demonstrates the potential of such compounds in controlling the transport of ionic species in nanofluidic devices, which could have significant implications for controlled release systems, sensing technologies, and information processing in nanoscale devices.
3. Medicinal Chemistry and Drug Discovery
In medicinal chemistry, Procopiou et al. (2018) synthesized a series of compounds including 4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid derivatives. They evaluated these compounds for their affinity against various integrins in cell adhesion assays, demonstrating the potential application of these compounds in drug discovery, particularly for treatments related to cell adhesion processes.
4. Synthesis of Fused Heterocycles
In another research, Shaaban (2008) explored the synthesis of fused heterocycles incorporating trifluoromethyl moiety, similar to 4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid. This work underscores the versatility of such compounds in creating complex heterocyclic structures, which are of great interest in the development of new pharmaceuticals and materials.
properties
IUPAC Name |
4,4,4-trifluoro-3-(1,3,5-trimethylpyrazol-4-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-5-9(6(2)15(3)14-5)7(4-8(16)17)10(11,12)13/h7H,4H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMTWQDZLMOZGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.